(4-(叔丁基)苯基)(4-(6-吗啉吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib .
Synthesis Analysis
The compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Molecular Structure Analysis
The molecular formula of the compound is C14H22N4O2 . The molecular structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.35 . It has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .科学研究应用
合成和结构表征
由于哌嗪和吗啉部分在药物化学和材料科学中具有潜在的应用,因此含有这些部分的化合物的合成一直是人们感兴趣的主题。例如,Bhat 等人(2018 年)开发了一种一锅 Biginelli 合成方法,用于制备含有哌嗪或吗啉部分的新型二氢嘧啶酮衍生物。该方法提供了一种直接有效的方法来合成具有良好产率的此类化合物,突出了这些部分在各种应用中的结构多功能性 (Bhat 等人,2018 年)。
此外,Prasad 等人(2018 年)探索了新型化合物“(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲酮”的合成、结构探索和 Hirshfeld 表面分析。他们的工作深入了解了该分子的稳定性和固态中的分子间相互作用,阐明了此类化合物的结构特征 (Prasad 等人,2018 年)。
生物活性
含有哌嗪和吗啉的化合物的生物活性多种多样,有望开发新的治疗剂。Flanagan 等人(2014 年)报道了吗啉脲类作为一类新型的强效且选择性的 5 型 17-β-羟类固醇脱氢酶 (AKR1C3) 抑制剂,这种酶因其在白血病和激素相关癌症中的潜在作用而受到关注。这项研究表明含哌嗪/吗啉的化合物具有作为选择性酶抑制剂的潜力,这可能对治疗应用有益 (Flanagan 等人,2014 年)。
安全和危害
未来方向
The compound is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib . Palbociclib is a drug used for the treatment of ER-positive and HER2-negative breast cancer . Therefore, the future directions of this compound may be closely tied to the development and improvement of palbociclib and similar drugs.
属性
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)22(29)28-12-10-26(11-13-28)20-8-9-21(25-24-20)27-14-16-30-17-15-27/h4-9H,10-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSGZDNLLCTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。